Product packaging for Globopeptin(Cat. No.:CAS No. 108065-99-2)

Globopeptin

Cat. No.: B1165714
CAS No.: 108065-99-2
Attention: For research use only. Not for human or veterinary use.
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Description

Globopeptin is a chemical reagent supplied for Research Use Only (RUO), intended for laboratory research purposes and not for diagnostic or therapeutic procedures. Research Use Only products are essential tools for scientific investigations, contributing to the development of cutting-edge research applications such as fundamental biomedical research and drug discovery . This product is strictly for use in controlled laboratory settings. It is not intended for personal, human, veterinary, or therapeutic use. Researchers are responsible for ensuring that the use of this product complies with all applicable laws and regulations.

Properties

CAS No.

108065-99-2

Molecular Formula

C10H11NO5S

Synonyms

Globopeptin

Origin of Product

United States

Discovery, Isolation, and Taxonomic Origin of Globopeptin

Initial Identification and Reporting of Globopeptin

This compound was initially identified and reported as a new antifungal peptide antibiotic. Its discovery was documented in a publication by Tanaka and colleagues in the Journal of Antibiotics in 1987. doi.orgjmb.or.kr

Identification and Characterization of the Producing Microorganism (Streptomyces sp. strain MA-23)

The production of this compound has been attributed to a specific microorganism, Streptomyces sp. strain MA-23. researchgate.netvikaspedia.inresearchgate.net This strain is a methyl ammonium (B1175870) chloride-resistant bacterium that was isolated from a soil sample. researchgate.net The geographical origin of the soil sample from which Streptomyces sp. strain MA-23 was isolated is reported as Kiyose-shi, Tokyo. researchgate.net Streptomyces species are well-established producers of a wide array of secondary metabolites, including numerous antibiotics and antifungal compounds, making them a rich source for natural product discovery. vikaspedia.infrontiersin.org

Methodologies for Culture and Fermentation Optimization for this compound Production

The production of secondary metabolites, such as this compound, by Streptomyces species is significantly influenced by culture and fermentation conditions. While specific detailed methodologies for optimizing this compound production by Streptomyces sp. strain MA-23 are not extensively detailed in the provided information, general principles for Streptomyces fermentation apply. These typically involve optimizing parameters such as the composition of the culture medium (carbon and nitrogen sources, salts, and growth factors), temperature, pH, aeration rate, agitation speed, and incubation time to maximize the yield of the target compound. frontiersin.orgtsrnd.co.krekb.egscielo.br Research has shown that antibiotic production by Streptomyces strains can be highly dependent on the specific strain and the applied culture conditions, suggesting that optimization is a crucial step in achieving efficient production. researchgate.net Optimization of production media is often based on nutrient studies to determine the most favorable conditions for the microorganism's growth and secondary metabolite synthesis. tsrnd.co.kr

Chromatographic and Spectroscopic Approaches for Isolation from Complex Biological Matrices

The isolation and purification of this compound from the complex culture broth of Streptomyces sp. strain MA-23 involve a series of separation and analytical techniques. Isolation of natural products, particularly peptides, from biological matrices commonly utilizes chromatographic methods. hilarispublisher.comnih.govlabinsights.nl These techniques separate compounds based on their differential interactions with a stationary phase and a mobile phase. Common chromatographic approaches employed in natural product isolation include column chromatography, thin-layer chromatography (TLC), and high-performance liquid chromatography (HPLC). hilarispublisher.comlabinsights.nl

AspectDetailSource Organism
Initial IdentificationAntifungal peptide antibioticStreptomyces sp. strain MA-23
ReportingJournal of Antibiotics, 1987 doi.orgjmb.or.krStreptomyces sp. strain MA-23
Producing MicroorganismStreptomyces sp. strain MA-23 researchgate.netvikaspedia.inresearchgate.netStreptomyces sp. strain MA-23
Isolation SourceSoil sample from Kiyose-shi, Tokyo researchgate.netStreptomyces sp. strain MA-23
General Isolation MethodsChromatography, Spectroscopy hilarispublisher.comnih.govlabinsights.nlNot applicable
General Fermentation FactorsMedium composition, Temperature, pH, Aeration, etc.Streptomyces species frontiersin.orgtsrnd.co.krekb.egscielo.br

Biosynthesis and Metabolic Pathways of Globopeptin

Elucidation of the Enzymatic Machinery Involved in Peptide Assembly

Peptide antibiotics produced by Streptomyces, including many antifungal peptides, are often synthesized via non-ribosomal peptide synthetase (NRPS) systems or a combination of NRPS and polyketide synthase (PKS) pathways. These multi-module enzyme complexes are responsible for the step-wise assembly of amino acids and other building blocks into the final peptide structure without the involvement of ribosomes and mRNA templates nih.gov. Each module within an NRPS typically contains specific domains responsible for substrate recognition, activation (often as adenylates), and peptide bond formation nih.gov. Additional domains can catalyze modifications such as epimerization, cyclization, or heterocycle formation nih.gov.

While the general mechanisms of peptide assembly by NRPS are understood, specific details regarding the enzymatic machinery directly responsible for the assembly of Globopeptin are not provided in the examined literature. Elucidating the precise sequence and function of the enzymes involved in incorporating specific amino acids and potentially other moieties into the this compound structure would require detailed biochemical studies, including enzyme purification, characterization, and in vitro reconstitution of the biosynthetic pathway.

Precursor Incorporation and Metabolic Flux Analysis in Biosynthesis

The building blocks for peptide antibiotics like this compound are derived from primary metabolism. Amino acids are fundamental precursors, and in some cases, modified or non-proteinogenic amino acids are incorporated. The availability and flux of these precursor molecules from central metabolic pathways (such as glycolysis, the pentose (B10789219) phosphate (B84403) pathway, and the TCA cycle) significantly influence the rate and yield of secondary metabolite production google.comgoogle.comnih.gov.

Metabolic flux analysis (MFA) is a powerful technique used to quantify the flow of metabolites through a metabolic network researchgate.netresearchgate.net. By using stable isotope-labeled precursors and analyzing their incorporation into the final product and intermediates, researchers can determine the rates of intracellular reactions and identify bottlenecks or regulatory points in the biosynthetic pathway researchgate.netsatoshi-omura.infonih.gov. This information is crucial for optimizing fermentation processes and for metabolic engineering efforts aimed at increasing product yield univ-lyon1.fr.

Specific research findings detailing the precise precursor molecules incorporated into this compound or data from metabolic flux analysis experiments conducted on Streptomyces sp. strain MA-23 for this compound biosynthesis are not available in the provided search results. Studies on precursor feeding and isotopic labeling would be necessary to map the metabolic routes supplying the building blocks for this compound.

Genetic Basis of this compound Biosynthesis: Gene Cluster Identification and Characterization

Genes encoding the enzymes and regulatory proteins required for the biosynthesis of a secondary metabolite in Streptomyces are typically clustered together on the chromosome or on plasmids nih.govelifesciences.orggoogleapis.comgoogle.com. These biosynthetic gene clusters (BGCs) facilitate coordinated expression and can be identified through genome sequencing and bioinformatic tools like antiSMASH nih.govdntb.gov.uaguidechem.com. Identification of the BGC is a critical step in understanding the biosynthetic pathway, as it reveals the potential enzymes involved and provides a genetic basis for pathway manipulation.

While the producing organism, Streptomyces sp. strain MA-23, has been identified scispace.comresearchgate.net, the specific gene cluster responsible for this compound biosynthesis is not detailed in the provided search results. The identification and characterization of this BGC would involve genomic analysis of Streptomyces sp. strain MA-23, followed by functional studies such as gene knockout or overexpression experiments to confirm the involvement of the identified genes in this compound production. It is important to distinguish this compound's BGC from that of other compounds like Globomycin, which has recently been identified dntb.gov.ua.

Regulation of Biosynthesis: Environmental and Nutritional Modulators

The biosynthesis of secondary metabolites in Streptomyces is tightly regulated by a variety of environmental and nutritional factors, including the availability of carbon, nitrogen, and phosphate sources frontiersin.orguniv-lyon1.fr. These factors can influence both the primary metabolism that provides precursors and the expression of genes within the biosynthetic gene cluster frontiersin.org.

For instance, nutrient limitation, particularly of phosphate or nitrogen, is often associated with the onset of secondary metabolism in Streptomyces. Carbon source availability and type can also exert significant regulatory effects, often through carbon catabolite repression mechanisms. Complex regulatory networks involving global regulators and pathway-specific transcription factors control the expression of biosynthetic genes in response to these external signals google.com.

Molecular Mechanisms of Globopeptin S Biological Activity

Inhibition of Fungal Cell Wall Glycan Biosynthesis

One of the primary mechanisms attributed to Globopeptin is the inhibition of fungal cell wall glycan biosynthesis. Studies have shown that this compound, along with other peptide antifungal agents like neopeptin and cystargin, can inhibit the synthesis of cell wall glycans. annualreviews.orgvikaspedia.in This inhibition leads to structural defects in the fungal cell wall, a crucial component for maintaining cellular integrity and protecting the fungus from environmental stress. nih.govpatsnap.com The disruption of glycan synthesis can result in a swollen morphology of fungal cells. annualreviews.orgvikaspedia.in The fungal cell wall is primarily composed of polysaccharides such as glucans and chitin, along with glycoproteins. nih.govpatsnap.comresearchgate.net Inhibiting the synthesis of these components compromises the cell wall's structural integrity, ultimately leading to cell death. patsnap.comwikipedia.org

Disruption of Fungal Membrane Integrity: Proposed Models (e.g., pore, carpet, aggregate)

Antifungal peptides, including those produced by actinomycetes like the source of this compound, are known to interfere with fungal membrane components. vikaspedia.inresearchgate.net The disruption of fungal membrane integrity by antimicrobial peptides (AMPs) is often described by several proposed models, although the specific model(s) applicable to this compound are not explicitly detailed in the available information. These models, widely accepted based on data and the structure of AMPs, include pore-forming mechanisms (barrel-stave and toroidal pores) and surface-acting mechanisms (carpet and detergent models). annualreviews.orgvikaspedia.innih.gov

Interaction with Intracellular Targets in Fungal Cells (e.g., mitochondria, nucleic acids)

Beyond cell wall and membrane disruption, antifungal peptides can also exert their effects by interacting with intracellular targets within fungal cells. researchgate.netresearchgate.netfrontiersin.org While specific interactions for this compound are not extensively documented in the provided sources, antifungal peptides in general have been shown to affect intracellular components such as nucleotides (DNA and RNA), proteins, and mitochondrial membranes. researchgate.net The mitochondrion is essential for fungal cell survival and is considered a potential therapeutic target for antifungal drugs due to its crucial roles in energy production and pathogenesis. researchgate.netresearchgate.net Some antifungal agents target mitochondrial components, leading to dysfunction such as the disturbance of mitochondrial respiration. researchgate.net Additionally, some peptides can interact with nucleic acids, potentially interfering with essential cellular processes like DNA-dependent RNA synthesis. researchgate.netgoogle.com The extent to which this compound specifically targets these intracellular components requires further dedicated research.

Comparative Analysis of Mechanism with Other Antifungal Peptides

This compound belongs to the class of antifungal peptides produced by actinomycetes. vikaspedia.inresearchgate.netdntb.gov.ua The mechanisms of action of these peptides can differ from those of other classes of antifungal agents. For instance, echinocandins, another class of antifungal drugs, primarily inhibit β-1,3-glucan synthase, an enzyme critical for fungal cell wall synthesis. patsnap.comlibretexts.orgnih.govpharmascholars.commdpi.comfrontiersin.orgmdpi.com This leads to a decrease in glucan content and a weakened cell wall. patsnap.com Polyenes, such as amphotericin B, target ergosterol (B1671047) in the fungal cell membrane, creating pores that cause leakage of intracellular components. libretexts.orgnih.govpharmascholars.commdpi.com Azoles inhibit ergosterol synthesis by blocking specific enzymes in the pathway, affecting membrane integrity and function. libretexts.orgpharmascholars.commdpi.comnih.gov

While this compound shares the broad classification of being an antifungal peptide with potential for membrane disruption and intracellular targeting, its specific inhibition of cell wall glycan biosynthesis aligns it with agents affecting cell wall integrity, albeit through a potentially different molecular target than echinocandins. annualreviews.orgvikaspedia.in The diverse mechanisms employed by antifungal peptides, including this compound, contribute to their potential as antifungal agents and may offer advantages in combating the development of resistance compared to drugs with a single, highly specific target. icrisat.orgresearchgate.netfrontiersin.org

Structural Elucidation and Advanced Chemical Characterization of Globopeptin

Comprehensive Structural Analysis using High-Resolution Mass Spectrometry and Nuclear Magnetic Resonance

The primary structure of Globopeptin, including its amino acid sequence and the presence of any non-proteinogenic components, was determined through a combination of high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy. researchgate.netscispace.com HRMS provides highly accurate measurements of molecular weight and elemental composition, which are crucial for determining the molecular formula of a compound. mdpi.com Tandem mass spectrometry (MS/MS) fragmentation experiments yield characteristic fragment ions that provide information about the sequence of amino acids in peptide chains and the structure of other attached moieties. broadinstitute.org Analysis of these fragmentation patterns is a key step in peptide sequencing and structural assembly. bioconductor.jp

NMR spectroscopy, a powerful non-destructive technique, provides detailed information about the connectivity and spatial arrangement of atoms within a molecule. jmb.or.krjustia.combiorxiv.org Various one-dimensional (1D) and two-dimensional (2D) NMR experiments, such as ¹H NMR, ¹³C NMR, COSY, HSQC, HMBC, and NOESY, are employed in the structural elucidation of complex peptides and glycopeptides. jmb.or.krbiorxiv.orghmdb.ca These experiments allow for the identification of spin systems, the correlation of protons to carbons, and the determination of through-bond and through-space connectivities, enabling the construction of the molecule's planar structure. biorxiv.org For this compound, these spectroscopic methods were instrumental in deciphering its intricate chemical architecture, which likely includes a peptide core and potentially glycosidic linkages, given its classification alongside other glycopeptides. justia.comjustia.comguidechem.comgoogleapis.comgoogleapis.com

While specific detailed spectral data for this compound are reported in the original literature researchgate.netgoogleapis.com, typical data obtained from such analyses for a peptide antibiotic would include:

TechniqueData TypeStructural Information Provided
High-Resolution MSAccurate Mass MeasurementMolecular Formula, Molecular Weight
Tandem MS (MS/MS)Fragmentation Pattern AnalysisAmino Acid Sequence, Location of Modifications
¹H NMRChemical Shifts, Coupling Constants, IntegralsIdentification of Proton Environments, Connectivity
¹³C NMRChemical ShiftsIdentification of Carbon Environments
2D NMR (COSY, HSQC, HMBC, NOESY)Cross-peak CorrelationsThrough-bond and Through-space Connectivity, Structural Fragments

Determination of Absolute Stereochemistry and Conformational Studies

Determining the absolute stereochemistry of chiral centers within this compound is essential for a complete structural description, as stereochemistry significantly impacts biological activity. Methods for absolute stereochemistry determination in complex natural products include chemical degradation followed by chiral GC-MS or HPLC analysis, comparison of optical rotation or circular dichroism (CD) spectra with known standards, and in some cases, anomalous X-ray diffraction if suitable crystals can be obtained. dntb.gov.uagoogleapis.comlookchem.comnih.gov NMR-based methods, sometimes involving derivatization with chiral auxiliary reagents or the use of chiral alignment media, can also provide insights into stereochemical configurations. biorxiv.orglookchem.com

Conformational studies aim to understand the preferred three-dimensional arrangement of the molecule. This is particularly important for peptides, where the conformation can dictate interactions with biological targets. hmdb.ca NMR spectroscopy, especially through the analysis of coupling constants, NOE correlations, and residual dipolar couplings (RDCs), provides valuable data on dihedral angles and interatomic distances, which constrain possible conformations. dntb.gov.uabiorxiv.org Computational methods, such as molecular dynamics simulations and quantum chemistry calculations, are often used in conjunction with experimental data to model and predict low-energy conformers and explore the conformational landscape. dntb.gov.uagoogleapis.comcreative-proteomics.com While specific conformational details for this compound are likely in the original report researchgate.netgoogleapis.com, these general approaches would have been employed to understand its spatial structure.

Identification and Analysis of Post-Translational Modifications

Post-translational modifications (PTMs) are covalent alterations to proteins or peptides that occur after biosynthesis and can significantly affect their structure, function, and stability. satoshi-omura.infoannualreviews.orgpeptideatlas.orgthermofisher.com Given that this compound is described as a peptide antibiotic and potentially a glycopeptide justia.comjustia.comguidechem.comgoogleapis.comgoogleapis.com, glycosylation is a highly probable PTM. Glycosylation, the attachment of sugar moieties, is a common modification in natural products and can influence folding, conformation, distribution, stability, and activity. annualreviews.orgpeptideatlas.orgthermofisher.com

Mass spectrometry is a primary tool for identifying and characterizing PTMs. bioconductor.jpnih.govcreative-proteomics.combiocompare.com By comparing the observed mass of a peptide or its fragments to the expected mass based on the amino acid sequence, the presence and nature of modifications can be detected. nih.govcreative-proteomics.com Further MS/MS analysis can pinpoint the specific sites of modification. creative-proteomics.com Other potential PTMs in peptides can include methylation, acetylation, phosphorylation, or the formation of disulfide bonds, depending on the amino acid composition. mdpi.comsatoshi-omura.infoannualreviews.orgpeptideatlas.orgthermofisher.combiocompare.com Analysis of PTMs in this compound would have involved identifying any deviations from the expected peptide mass and characterizing the attached groups through fragmentation analysis.

Physicochemical Aspects Pertinent to Structural Stability and Folding

The structural stability and folding of a peptide antibiotic like this compound are influenced by various physicochemical factors, including amino acid composition, sequence, intramolecular interactions (such as hydrogen bonds, hydrophobic interactions, and disulfide bonds), and the surrounding environment (e.g., pH, temperature, solvent). researchgate.netbroadinstitute.orghmdb.cathermofisher.comvikaspedia.in The folded structure, maintained by these interactions, is crucial for its biological activity and pharmaceutical properties.

Studies on the stability of peptide structures often involve monitoring conformational changes or loss of activity under varying conditions using techniques like CD spectroscopy, differential scanning calorimetry (DSC), or thermal and chemical denaturation monitored by spectroscopic methods. hmdb.ca The presence of certain structural features, such as specific amino acid residues or post-translational modifications like glycosylation, can significantly impact stability and influence folding pathways. hmdb.cacreative-proteomics.comannualreviews.orgpeptideatlas.orgthermofisher.comvikaspedia.in For this compound, understanding these physicochemical aspects would provide insights into its behavior in different environments and its potential shelf life and bioavailability. While specific stability data for this compound were not detailed in the search results, such studies are typically conducted to assess the robustness of a bioactive molecule. googleapis.comjustia.com

Chemical Modifications and Analog Synthesis for Structural Exploration

Strategies for Semisynthetic Derivatization of Globopeptin

Semisynthetic derivatization of peptide natural products like this compound involves chemically modifying the intact or partially degraded natural product. This approach leverages the complex core structure provided by biosynthesis while allowing for targeted alterations at specific positions. For complex peptides, particularly glycopeptide antibiotics (GPAs) which share some characteristics with peptide antibiotics, peripheral modifications are often more readily achievable than modifications to the highly cross-linked peptide core nih.gov.

Common strategies for the semisynthetic derivatization of peptides and related natural products include:

Modification of Terminal Groups: Alterations at the N-terminus (e.g., acylation, alkylation) or C-terminus (e.g., amidation, esterification) can influence properties such as charge, lipophilicity, and susceptibility to exopeptidases.

Modification of Amino Acid Side Chains: Reactive functional groups present on amino acid side chains (e.g., hydroxyls on serine/threonine/tyrosine, amino groups on lysine, carboxyls on aspartic/glutamic acid, thiol on cysteine) can serve as sites for chemical modification, such as acylation, alkylation, or conjugation with various tags or moieties mdpi.com.

Glycosylation Modifications (if applicable): If this compound is a glycopeptide, modifications to the attached saccharide units can significantly impact activity and pharmacokinetic properties nih.gov. This can involve altering the sugar structure or attaching additional groups.

Chemoenzymatic Approaches: Combining chemical synthesis with enzymatic reactions can offer precise control over modifications, particularly for complex structures or for introducing specific functionalities nih.gov. For instance, enzymes like P450 biocatalysts can be used to modify peptide aglycones nih.gov.

While modifying the peptide core of complex natural products like GPAs presents significant challenges due to their intricate structures and cross-linking, peripheral modifications offer a viable route for diversification and optimization nih.gov. The success of semisynthetic strategies is exemplified by the development of later-generation glycopeptide antibiotics through such modifications nih.gov.

Design and Synthesis of Peptide Analogues for Structure-Activity Relationship (SAR) Studies

The design and synthesis of peptide analogues are fundamental to understanding the relationship between the chemical structure of this compound and its biological activity. SAR studies aim to identify the key amino acid residues or structural motifs responsible for binding to a biological target and eliciting a response nih.govnih.gov.

The process typically involves:

Identification of a Minimal Active Sequence: If this compound's activity is related to a specific binding interaction, truncated or modified sequences can help pinpoint the essential amino acids nih.gov.

Systematic Amino Acid Substitutions: Replacing individual amino acids with others (e.g., alanine (B10760859) scanning to identify crucial side chains) or with non-natural amino acids can reveal their contribution to activity, conformation, and stability nih.gov.

Incorporation of Peptide Bond Isosteres: Replacing the labile amide bond with more stable linkages can improve metabolic stability while maintaining the desired structural presentation nih.gov.

Introduction of Conformational Constraints: Cyclization or the incorporation of constrained amino acids can restrict the flexibility of the peptide backbone, helping to elucidate the bioactive conformation nih.gov.

Peptide analogues are commonly synthesized using methods such as solid-phase peptide synthesis (SPPS), which allows for the stepwise addition of amino acids to a solid support, or through solution-phase synthesis, particularly for shorter peptides or specific modifications nih.gov.

SAR studies on peptide antibiotics often involve synthesizing a series of analogues with systematic variations and then evaluating their biological activity (e.g., antifungal activity for this compound) satoshi-omura.infonih.gov. By correlating the structural changes with the observed activity profiles, researchers can deduce which parts of the molecule are critical for its function.

Non-Peptide Mimics and Their Synthetic Accessibility

Despite the power of peptide analogues, their susceptibility to proteolytic degradation, poor bioavailability, and rapid clearance can limit their therapeutic potential. This has driven the development of peptidomimetics – compounds that structurally or functionally mimic peptides but are not peptides themselves nih.govmdpi.comtaylorfrancis.com. The goal is to retain the desired biological activity while overcoming the limitations of the parent peptide.

Non-peptide mimics of peptide antibiotics would aim to replicate the essential pharmacophore elements of this compound using a more stable, non-peptide scaffold nih.gov. The design of such mimics often begins with the information gleaned from SAR studies on the parent peptide and its analogues, which defines the critical structural features and their spatial arrangement nih.gov.

Synthetic strategies for creating non-peptide mimics are diverse and depend heavily on the chosen scaffold. They can involve:

Scaffold Design: Creating a rigid or semi-rigid molecular framework that can present functional groups in a spatial orientation similar to the bioactive conformation of this compound nih.govmdpi.com.

Incorporation of Functional Groups: Attaching chemical moieties that mimic the critical side chains or backbone elements of this compound onto the chosen scaffold nih.gov.

Synthesis of Linkers and Spacers: Utilizing various chemical linkers and spacers to connect the functional groups to the scaffold and control their presentation in 3D space nih.gov.

The synthetic accessibility of non-peptide mimics varies greatly depending on the complexity of the designed molecule. It often requires expertise in organic synthesis and can involve multi-step reaction sequences mdpi.com. While specific non-peptide mimics of this compound may not be extensively documented in the public domain, the general principles and synthetic methodologies for developing peptidomimetics from peptide leads are well-established and applicable mdpi.comtaylorfrancis.com.

Structure Activity Relationship Sar Studies of Globopeptin and Its Analogues

Correlation of Structural Features with Antifungal Potency

Globopeptin's reported activity against a range of fungi suggests that its specific sequence and resulting three-dimensional structure are configured to interact effectively with fungal cellular components or processes. researchgate.netresearchgate.net While the precise structural determinants of this compound's antifungal potency are not extensively detailed in the provided search snippets, studies on other antifungal peptides highlight that the arrangement and type of amino acid residues, particularly their hydrophobic and charged characteristics, play a critical role in membrane interaction and disruption or targeting of intracellular processes. researchgate.netfishersci.pt

One proposed mechanism for this compound involves the inhibition of fungal cell wall synthesis. mims.com If this is the primary mechanism, then structural features that facilitate binding to or inhibition of enzymes involved in cell wall synthesis would be directly correlated with its antifungal potency. This could involve specific amino acid residues or motifs that fit into enzyme active sites or allosteric regulatory regions.

Identification of Critical Residues or Moieties for Target Interaction and Specificity

Identifying the critical amino acid residues or structural moieties within this compound that are essential for its interaction with fungal targets and its specificity is a key aspect of SAR studies. For many antimicrobial peptides, cationic residues (e.g., lysine, arginine) and hydrophobic residues are crucial for initial electrostatic interactions with the negatively charged fungal cell membrane and subsequent insertion or translocation across the membrane. researchgate.netwikipedia.orgfishersci.pt

Given this compound's antifungal activity, it is likely that it possesses a certain degree of positive charge and/or a specific arrangement of hydrophobic and hydrophilic residues that facilitates its interaction with fungal cells. While specific mutational analysis data for this compound were not found, such studies on other peptides often reveal that substituting or modifying key charged or hydrophobic residues can significantly alter potency and specificity. For instance, increasing the positive charge of AMPs can enhance their binding affinity towards anionic bacterial membranes. wikipedia.org

The specificity of this compound towards fungi, as opposed to other microorganisms or host cells, would depend on its ability to preferentially interact with molecules present in fungal cells but absent or less accessible in other cell types. If this compound targets fungal cell wall synthesis, then residues involved in recognizing and binding to components unique to the fungal cell wall would be critical for its specific antifungal action. mims.com

Impact of Peptide Length, Charge, and Hydrophobicity on Bioactivity

Peptide Length: The length of a peptide can impact its ability to span or interact with the fungal membrane, as well as its conformational flexibility and potential to adopt specific secondary structures necessary for activity. wikipedia.org Bioactive peptides can range significantly in length, typically from 2 to 20 amino acid residues, although longer peptides have also been reported. wikipedia.orgwikidata.org

Charge: The net charge of a peptide, primarily determined by the number of basic and acidic amino acid residues, influences its electrostatic interactions with the charged components of the fungal cell surface. Most antimicrobial peptides are cationic, which is thought to be important for their initial attraction to the anionic fungal membrane. wikipedia.orgwikipedia.org However, highly charged peptides might experience reduced activity under high-ionic-strength conditions. wikipedia.org

Hydrophobicity: Hydrophobicity plays a crucial role in a peptide's ability to partition into and interact with the lipid bilayer of the fungal membrane. wikipedia.orgwikipedia.orgwikipedia.org The balance between hydrophobicity and hydrophilicity (amphipathicity) is particularly important for many membrane-acting peptides, allowing them to orient correctly within the membrane and exert their effects. wikipedia.org Alterations in hydrophobic residues can affect peptide stability and membrane insertion. wikipedia.org

For this compound, as a peptide antifungal, its specific length, net charge, and the distribution of hydrophobic and hydrophilic residues are expected to be finely tuned for optimal antifungal activity. These properties would influence its ability to reach and interact with its target, whether it is the cell wall or another cellular component.

Computational Approaches to Predict Structure-Activity Relationships

Computational approaches are increasingly valuable tools in SAR studies for peptides and other small molecules. These methods can complement experimental data by providing insights into the molecular basis of activity and guiding the design of novel analogues. fishersci.iemims.comlipidmaps.org

Techniques such as molecular docking, molecular dynamics simulations, quantitative structure-activity relationship (QSAR) modeling, and machine learning algorithms can be employed to:

Predict the binding modes and affinities of peptides to their putative targets.

Assess the impact of structural modifications on peptide conformation and stability.

Identify key residues involved in binding or activity.

Develop predictive models that correlate structural descriptors with biological activity.

While the search results did not provide specific examples of computational studies applied directly to this compound, these methods could be utilized to explore its potential interactions with fungal cell wall synthesis enzymes or membrane components, helping to elucidate the structural features critical for its antifungal activity and informing the design of improved this compound analogues. mims.com Computational approaches can facilitate the systematic exploration of the vast chemical space of peptide modifications, accelerating the discovery and optimization process.

Biological Roles and Ecological Significance of Globopeptin

Role in Interspecies Microbial Interactions within Natural Environments (e.g., soil rhizosphere)

The soil rhizosphere is a highly dynamic and competitive environment, teeming with a vast diversity of microorganisms that interact in complex ways, including competition for nutrients and space, as well as antagonistic and synergistic relationships omu.edu.trnih.govfrontiersin.orgfrontiersin.org. Streptomyces species are prominent inhabitants of the rhizosphere and are well-known producers of a wide array of bioactive compounds, including antibiotics, which significantly influence these microbial interactions scribd.comresearchgate.neticrisat.org.

As an antifungal antibiotic produced by a Streptomyces strain, Globopeptin likely plays a role in the interspecies microbial interactions within its natural habitat. Its ability to inhibit the growth of various fungi suggests it can act as a competitive weapon, helping the producing Streptomyces strain to outcompete fungal competitors in the rhizosphere researchgate.netscribd.com. This antagonistic activity can shape the local microbial community structure by suppressing susceptible fungal populations. While general principles of Streptomyces-microbe interactions in the rhizosphere are well-documented, specific detailed research findings on the direct impact of this compound on the complex web of interspecies interactions within natural environments are limited in the currently available literature.

Defensive Functions in the Producing Streptomyces Strain

The production of antimicrobial compounds is a key defensive strategy employed by microorganisms to gain a competitive advantage against other microbes in their environment researchgate.neticrisat.org. This compound, with its documented antifungal activity, serves as a defensive agent for the producing Streptomyces sp. MA-23 strain scispace.comdntb.gov.uaresearchgate.net.

Studies have demonstrated this compound's inhibitory effects against several fungal species, including plant pathogens researchgate.netscribd.com. This antifungal activity directly contributes to the defense of the Streptomyces strain against potential fungal competitors or parasites in its ecological niche. The minimum inhibitory concentrations (MICs) of this compound against certain fungi highlight its potency as an antifungal agent researchgate.net.

Fungal SpeciesStrainMinimum Inhibitory Concentration (MIC)
Mucor racemosusKF-2230.2 µg/mL
Pyricularia oryzaeKF-1800.2 µg/mL
Botrytis cinereaKF-2410.78 µg/mL
Alternaria kikuchianaKF-1851.56 µg/mL

Note: MIC units are assumed to be µg/mL based on common practice for antibiotic activity reporting in similar contexts researchgate.net.

This antifungal capability allows the Streptomyces strain to protect its resources and territory, contributing to its survival and persistence in competitive microbial communities.

Broader Ecological Impact of this compound in Microbial Communities

The production and release of bioactive secondary metabolites like this compound by abundant soil bacteria such as Streptomyces can have broader ecological impacts on microbial communities beyond direct antagonistic interactions mdpi.comnih.govnih.govelifesciences.org. While specific studies detailing the widespread ecological consequences of this compound are not extensively documented, its antifungal activity suggests potential influences on fungal populations within the soil ecosystem researchgate.netscribd.com.

The ecological impact of this compound would be contingent on various factors, including its concentration in the environment, its persistence, and the susceptibility of the native microbial populations. Further research is needed to fully elucidate the broader ecological ramifications of this compound production by Streptomyces sp. MA-23 in natural microbial communities.

Pre Clinical in Vitro and in Vivo Efficacy Studies

In vitro Antifungal Spectrum and Minimum Inhibitory Concentration (MIC) Determination

The initial discovery and characterization of Globopeptin in 1987 included microbial sensitivity tests to determine its activity against various fungi. nih.gov However, specific Minimum Inhibitory Concentration (MIC) values, which represent the lowest concentration of an antimicrobial drug that will inhibit the visible growth of a microorganism after overnight incubation, are not detailed in the available contemporary literature.

The determination of MIC is a critical first step in evaluating an antifungal agent's potential. nih.gov This is typically performed using standardized broth microdilution methods, as outlined by bodies like the Clinical and Laboratory Standards Institute (CLSI). nih.gov In this procedure, a standardized inoculum of a fungal isolate is introduced to a series of wells containing serial dilutions of the antifungal agent. researchgate.net The MIC is then read visually or spectrophotometrically as the lowest concentration that prevents growth. researchgate.net This value is fundamental for establishing the potency and spectrum of the agent against a panel of clinically relevant or pathogenic fungi. nih.gov

Without specific data for this compound, a quantitative assessment of its antifungal spectrum is not possible.

Evaluation of Antifungal Efficacy Against Plant Pathogenic Fungi in Model Systems (e.g., Alternaria kikuchiana)

A review of scientific literature did not yield any studies on the efficacy of this compound against plant pathogenic fungi, including the specified model organism Alternaria kikuchiana or other species such as Alternaria alternata. nih.govmdpi.com Research into the control of plant pathogens often explores microbial antagonists and their secreted metabolites. mdpi.com For instance, studies have demonstrated the potent effects of compounds from other Streptomyces species or bacteria like Bacillus amyloliquefaciens against various Alternaria species that cause significant crop damage. nih.govmdpi.com However, this compound itself has not been featured in such investigations based on available data.

Assessment of In vivo Bioactivity in Relevant Animal Models (e.g., non-human fungal infection models)

There are no published studies available in the reviewed literature that assess the in vivo bioactivity of this compound in relevant animal models of fungal infection. Pre-clinical in vivo studies are essential for evaluating a compound's therapeutic potential in a complex biological system, providing insights that in vitro tests cannot. mdpi.com

Standard non-human models for testing antifungal efficacy include murine (mouse) models of systemic candidiasis, aspergillosis, or cryptococcosis. mdpi.com In these models, immunocompromised or naive animals are infected with a pathogenic fungus and then treated with the investigational agent to assess outcomes such as survival rate, fungal burden in target organs (e.g., kidneys, lungs, brain), and other markers of disease progression. mdpi.com The absence of such data for this compound means its efficacy and behavior within a living organism remain uncharacterized.

Resistance Mechanisms Developed by Target Fungi Against this compound

There are no specific studies detailing the mechanisms of fungal resistance to this compound. However, fungi can develop resistance to antifungal peptides through several general mechanisms that are applicable to this class of compounds. The overuse of any antimicrobial agent can accelerate the emergence of resistance. frontiersin.org

Known mechanisms of resistance to antifungal peptides include:

Alteration of the Cell Membrane: Since many antifungal peptides exert their effects by interacting with and disrupting the fungal cell membrane, changes in membrane composition can reduce peptide binding and efficacy. frontiersin.orgmdpi.com This can involve modifications to the sterol content (e.g., ergosterol) or the sphingolipid composition of the membrane, which may reduce the peptide's ability to form pores or otherwise compromise membrane integrity. frontiersin.org

Modification of the Fungal Cell Wall: The cell wall is the first point of contact for an antifungal peptide. Changes in the structure or composition of cell wall components, such as β-glucans and chitin, can prevent the peptide from reaching its ultimate target, the cell membrane. mdpi.com

Efflux Pumps: Fungi can employ membrane-associated transporter proteins, such as those from the ATP-binding cassette (ABC) superfamily, to actively pump the antifungal agent out of the cell. nih.gov This mechanism reduces the intracellular concentration of the drug, allowing the fungus to survive at higher external concentrations. nih.govnih.gov

Target Modification: If a peptide acts on a specific intracellular target (e.g., an enzyme or nucleic acids), mutations in the target can prevent the peptide from binding, thereby conferring resistance. frontiersin.org While less common for membrane-disrupting peptides, it is a significant mechanism for other classes of antifungals. nih.gov

It is plausible that fungi could employ one or more of these strategies to develop resistance to this compound, though dedicated research is required for confirmation.

Advanced Analytical Techniques for Globopeptin Detection and Quantification

Development of Sensitive and Specific Liquid Chromatography-Mass Spectrometry (LC-MS) Methods

Liquid Chromatography-Mass Spectrometry (LC-MS), particularly LC-MS/MS, is a preferred method for the quantitative analysis of peptides and proteins in complex matrices due to its high selectivity and sensitivity researchgate.nettandfonline.com. The development of sensitive and specific LC-MS methods for a peptide antibiotic like Globopeptin would involve optimizing several key parameters.

Chromatographic separation is typically performed using reversed-phase LC columns, often with gradients of mobile phases containing organic solvents (such as acetonitrile) and aqueous components, frequently acidified with agents like formic acid to improve peptide peak shape and reproducibility mdpi.comnih.govfda.gov. The choice of stationary phase and mobile phase composition is critical for achieving adequate separation of the target peptide from matrix interferences.

Mass spectrometry detection commonly utilizes electrospray ionization (ESI) in positive ion mode, as peptides are often positively charged tandfonline.com. Triple quadrupole mass spectrometers operating in selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) mode are widely used for quantitative analysis, offering high sensitivity and specificity by monitoring specific precursor-to-product ion transitions characteristic of the target peptide tandfonline.comresearchgate.netresearchgate.net. High-resolution mass spectrometry (HRMS), such as using Orbitrap instruments, can also be employed, providing accurate mass measurements for both precursor and product ions, which enhances selectivity and confidence in identification and quantification figshare.comfda.gov.

Sample preparation is a critical step in LC-MS analysis of peptides from complex matrices. Techniques such as protein precipitation, liquid-liquid extraction (LLE), and solid-phase extraction (SPE) are commonly used to isolate and concentrate the target peptide while removing interfering substances nih.govresearchgate.netnih.gov. For peptide antibiotics in biological samples, robust extraction methods are necessary to ensure efficient recovery researchgate.netnih.govfda.gov.

While the general principles of LC-MS method development for peptide antibiotics are well-established, specific chromatographic conditions, ionization parameters, and fragmentation transitions would need to be empirically determined and optimized for this compound based on its unique chemical structure. Detailed research findings specifically detailing such a developed method and associated data tables for this compound were not available in the consulted sources.

Quantitative Analysis Using Isotope Dilution Mass Spectrometry

Isotope Dilution Mass Spectrometry (IDMS) is a highly accurate quantitative technique often considered a reference method, particularly valuable for measurements in complex matrices elifesciences.orgscispace.comlookchem.com. The principle involves adding a known amount of a highly enriched stable isotope-labeled analog of the analyte (the "spike") to the sample before sample preparation. elifesciences.orgscispace.com This isotopically labeled analog behaves chemically identically to the endogenous analyte throughout the sample preparation and analysis process. elifesciences.orgscispace.com

After thorough mixing and chemical equilibration between the analyte and the spike, the isotope ratio of the spiked sample is measured by mass spectrometry. elifesciences.org The concentration of the analyte in the original sample can then be calculated from the measured isotope ratio, the known amount of the spike added, and the isotopic composition of both the analyte and the spike. elifesciences.org A key advantage of IDMS is that it compensates for potential losses or changes of the analyte during sample preparation steps, as both the analyte and the labeled spike are affected proportionally. elifesciences.orgscispace.com

For the quantitative analysis of this compound using IDMS, a stable isotope-labeled version of this compound would be synthesized or obtained. This labeled internal standard would be added to samples (e.g., biological matrices, fermentation broths) at the initial stage of analysis. Subsequent sample preparation and LC-MS analysis would be performed. The mass spectrometer would measure the ion intensities of specific mass-to-charge ratio (m/z) values corresponding to both the native this compound and its isotopically labeled analog. The ratio of these intensities would be used to determine the native this compound concentration.

IDMS is particularly powerful for achieving high accuracy and reproducibility in quantitative measurements of peptides. lookchem.com It can minimize the impact of matrix effects and variations in analytical recovery. elifesciences.orglookchem.com While the principles of IDMS are applicable to peptide quantification, specific studies detailing the development and application of an IDMS method for this compound were not found in the consulted literature.

Bioanalytical Approaches for Tracing this compound in Biological Samples

Bioanalysis involves the quantitative determination of analytes, such as peptide antibiotics, in biological matrices like blood, plasma, serum, or urine researchgate.netnih.govnih.gov. Tracing this compound in biological samples would require sensitive and specific bioanalytical methods to support studies related to its behavior in living systems.

LC-MS/MS is the method of choice for the bioanalysis of peptides due to its sensitivity and selectivity in complex biological matrices researchgate.nettandfonline.comresearchgate.net. Bioanalytical method development for a peptide like this compound involves several critical steps, including sample collection, sample preparation, chromatographic separation, and mass spectrometric detection researchgate.netnih.gov.

Sample preparation is a crucial and often challenging aspect of bioanalysis, aiming to extract the analyte efficiently while removing endogenous matrix components that can interfere with the analysis researchgate.netresearchgate.netnih.gov. Common sample preparation techniques for peptides in biological samples include protein precipitation, liquid-liquid extraction, and solid-phase extraction researchgate.net. The amphipathic nature of some antimicrobial peptides can make routine extraction challenging, necessitating optimized protocols researchgate.netnih.gov.

Quantitative analysis in bioanalytical methods requires validation to ensure the method is reliable and reproducible for its intended use nih.govresearchgate.net. Key validation parameters typically include selectivity, sensitivity (lower limit of quantification, LLOQ), linearity, accuracy, precision, recovery, and stability of the analyte in the biological matrix nih.govresearchgate.net.

Tracing this compound in biological samples would involve collecting samples at various time points after administration or exposure, followed by appropriate sample processing and extraction. The extracted samples would then be analyzed by a validated LC-MS/MS method. The resulting data would provide information on the concentration of this compound in the biological matrix over time.

While the general principles and techniques for bioanalysis of peptide antibiotics are well-established and described in the literature, specific published bioanalytical methods or data specifically for tracing this compound in biological samples were not identified in the consulted sources.

Future Research Directions and Translational Perspectives Non Clinical

Application of Synthetic Biology and Metabolic Engineering for Enhanced Production

The production of natural products, including peptide antibiotics like Globopeptin, from their native microbial sources can often face limitations in yield and efficiency. Synthetic biology and metabolic engineering offer powerful approaches to address these challenges by redesigning microbial systems for optimized production.

Synthetic biology involves applying engineering principles to biological systems to create new biological functions or redesign existing ones. This can include the design and construction of synthetic biological systems, such as engineered microbial cells capable of producing specific compounds frontiersin.orgsjtu.edu.cn. Metabolic engineering, a related discipline, focuses on optimizing cellular processes to increase the production of desired metabolites through the modification of metabolic pathways nih.govplos.orgrsc.orgyoutube.comnih.govnih.gov.

For this compound, these approaches could involve identifying the biosynthetic gene cluster responsible for its production in Streptomyces sp. strain MA-23. Once identified, synthetic biology tools could be used to assemble and express this cluster in a more amenable host organism with higher growth rates and easier cultivation, potentially leading to enhanced yields. Metabolic engineering strategies could then be employed to optimize the host's metabolic pathways to channel more precursors towards this compound synthesis and minimize the production of byproducts youtube.com. This could involve techniques such as the overexpression of limiting enzymes, the deletion of competing pathways, and the optimization of fermentation conditions youtube.comnih.gov.

Research findings in synthetic biology have demonstrated success in increasing the production of various compounds, including antibiotics and biofuels, by engineering microbial strains frontiersin.orgnih.govplos.orgrsc.orgnih.govnih.gov. For instance, synthetic biology techniques have been used to increase bacitracin production in Bacillus licheniformis by analyzing and modifying the SAM synthetic pathway frontiersin.org. Similarly, metabolic engineering has been applied to Klebsiella pneumoniae to enhance the production of 2-butanone (B6335102) from glucose plos.org. These examples highlight the feasibility and potential of applying similar strategies to this compound production.

Data on enhanced production through these methods would typically involve comparing the yield of this compound from the native producer under standard conditions versus the yield from engineered strains or heterologous hosts.

Exploration of Novel Biological Targets Beyond Cell Wall and Membrane

This compound has been characterized as an antifungal peptide antibiotic nih.gov. Antifungal peptides produced by actinomycetes are known to combat fungi through various mechanisms, including the prevention of fungal cell wall production and interfering with membrane components vikaspedia.in. While the cell wall and membrane are common targets for antifungal agents, exploring novel biological targets beyond these structures is crucial for understanding the full spectrum of this compound's activity and potentially overcoming resistance mechanisms that target cell wall or membrane synthesis.

Antifungal peptides can also affect intracellular targets such as mitochondria and large nucleic acids vikaspedia.in. Research into this compound's mechanism of action could investigate its potential interactions with fungal cellular components beyond the cell wall and membrane. This could involve studies using techniques such as proteomics, transcriptomics, and metabolomics to identify cellular processes or molecules that are affected by this compound exposure nih.gov. For example, examining changes in protein expression profiles or metabolic intermediates in fungal cells treated with this compound could reveal previously uncharacterized targets.

While many antimicrobial peptides primarily interact with and perturb microbial cytoplasmic membranes, the cell wall can also be involved in peptide-induced killing nih.gov. However, the precise contributions of the cell membrane, cell wall, and intracellular targets to the lethal mechanisms of some antimicrobial peptides are not always clearly established nih.gov. Investigating this compound's activity against fungal mutants with altered cell wall or membrane compositions could provide insights into the importance of these structures for its function and suggest the involvement of other targets.

Identifying novel targets could lead to a deeper understanding of fungal biology and potentially reveal new strategies for antifungal development. Research findings in this area would involve detailed biochemical and cellular studies to pinpoint the specific molecules or pathways that this compound interacts with or disrupts within the fungal cell, independent of its effects on the cell wall or membrane.

Development of this compound as a Biochemical Tool for Fungal Biology Research

Beyond its potential as an antifungal agent, this compound could serve as a valuable biochemical tool for studying fundamental aspects of fungal biology. Its specific mechanism of action, whether it primarily targets the cell wall, membrane, or intracellular components, could make it useful for probing the functions of these structures or pathways in fungal cells.

For instance, if this compound is confirmed to specifically interfere with a particular step in cell wall synthesis, it could be used to study the dynamics of cell wall assembly or the roles of specific enzymes involved in this process rsc.orgmdpi.comcreative-biolabs.commdpi.com. Similarly, if it targets a specific membrane protein or disrupts membrane integrity in a defined manner, it could be employed to investigate membrane function or the mechanisms of membrane stress response in fungi nih.gov.

This compound could also be utilized in conjunction with other biochemical or genetic tools to dissect complex fungal processes. For example, using this compound treatment alongside genetic mutations affecting potential target pathways could help elucidate the interplay between different cellular components and their contributions to fungal viability or pathogenesis.

The development of this compound as a biochemical tool would involve rigorous characterization of its specificity and mechanism of action. Research in this area might include studies using techniques such as microscopy to visualize the effects of this compound on fungal cell morphology, biochemical assays to measure the activity of targeted enzymes or pathways, and genetic approaches to assess the sensitivity of different fungal mutants to this compound treatment iitb.ac.infrontiersin.orgbritmycolsoc.org.uktaylorfrancis.comnih.govresearchgate.net. Such studies would provide valuable reagents and methodologies for the broader fungal biology research community.

Potential for Integration in Sustainable Agricultural Practices as a Biopesticide

The increasing global concern regarding the environmental impact of chemical pesticides has driven the search for sustainable alternatives, including biopesticides derived from natural sources vikaspedia.indntb.gov.uaicrisat.orgresearchgate.net. Actinomycetes, the source of this compound, are well-known producers of a variety of secondary metabolites with antimicrobial activities, making them promising candidates for biocontrol agents in agriculture vikaspedia.indntb.gov.uaresearchgate.netresearchgate.net.

This compound's antifungal activity suggests its potential for integration into sustainable agricultural practices as a biopesticide for controlling fungal plant diseases vikaspedia.indntb.gov.uaicrisat.orgresearchgate.net. This compound, produced by Streptomyces sp. strain MA-23, has shown antifungal activity against various fungi, including Alternaria kikuchiana vikaspedia.inresearchgate.net. Alternaria kikuchiana is a plant pathogenic fungus. This indicates a direct potential application in protecting crops from fungal infections.

The use of microbial bioagents like actinomycetes and their products is considered a sustainable way to manage plant diseases due to the negative effects of chemical methods vikaspedia.in. Actinomycetes produce antifungal peptides (AFPs) that can combat fungi through various mechanisms, including inhibiting cell wall production and interfering with membrane components vikaspedia.in. These mechanisms align with the known properties of this compound as an antifungal peptide.

Research in this area would focus on evaluating this compound's efficacy against a broader spectrum of plant pathogenic fungi, assessing its stability in various environmental conditions relevant to agricultural settings, and developing effective formulations for its application dntb.gov.uaicrisat.org. Studies would also need to investigate its potential impact on non-target organisms in the agricultural ecosystem to ensure its environmental safety and sustainability.

The integration of this compound as a biopesticide could contribute to reducing reliance on synthetic fungicides, minimizing environmental pollution, and promoting healthier agricultural ecosystems vikaspedia.indntb.gov.uaresearchgate.net. Research findings would ideally include data from in vitro and greenhouse studies demonstrating this compound's effectiveness in controlling specific plant diseases, as well as field trials to evaluate its performance under realistic agricultural conditions.

Data on the antifungal activity of this compound against plant pathogens could be presented in tables showing the minimum inhibitory concentrations (MICs) against various fungal species. For example, research has reported the MIC of this compound against Alternaria kikuchiana as 1.56 µg/mL researchgate.net.

Antifungal Activity of this compound Against Select Fungal Species

Fungal SpeciesSource StrainMIC (µg/mL)Citation
Alternaria kikuchianaStreptomyces sp. MA-231.56 researchgate.net
Mucor racemosusStreptomyces sp. MA-230.2 researchgate.net
Pyricularia oryzaeStreptomyces sp. MA-230.2 researchgate.net
Botrytis cinereaStreptomyces sp. MA-230.78 researchgate.net

This table presents some reported minimum inhibitory concentrations (MICs) of this compound against specific fungal species, highlighting its antifungal potential relevant to agricultural applications.

Q & A

Q. How can researchers differentiate between artifactual and genuine post-translational modifications (PTMs) in this compound?

  • Methodological Answer : Use synthetic standards and enzymatic digestion:
  • Synthetic Peptides : Compare MS/MS spectra of synthetic PTM-containing peptides with experimental samples .
  • Glycosidase Treatment : Remove glycans enzymatically (e.g., PNGase F) and re-analyze to confirm glycan identity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.